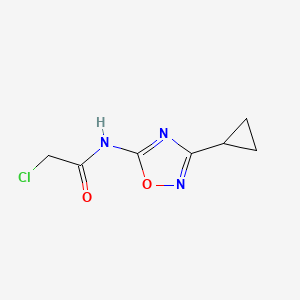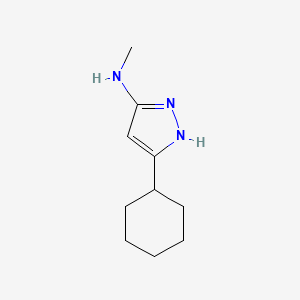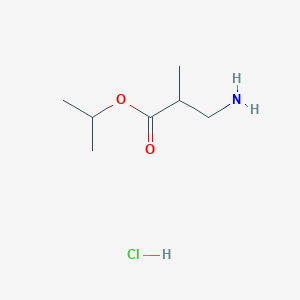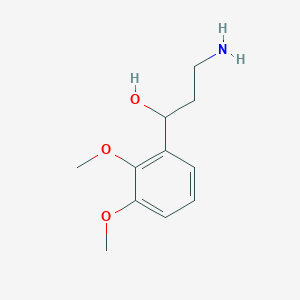
4-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)piperidine
Overview
Description
“4-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)piperidine” is a chemical compound with the CAS Number: 1351562-58-7 . It has a molecular weight of 207.28 . The IUPAC name for this compound is 4-(3-cyclobutyl-1,2,4-oxadiazol-5-yl)piperidine .
Molecular Structure Analysis
The InChI code for “4-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)piperidine” is 1S/C11H17N3O/c1-2-8(3-1)10-13-11(15-14-10)9-4-6-12-7-5-9/h8-9,12H,1-7H2 .Physical And Chemical Properties Analysis
“4-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)piperidine” is a liquid at room temperature .Scientific Research Applications
Agricultural Chemical Research
4-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)piperidine: has shown potential in agricultural chemical research, particularly as a component in the synthesis of novel pesticides. Oxadiazole derivatives, to which this compound belongs, have been evaluated for their nematocidal and anti-fungal activities against plant pathogens like Meloidogyne incognita and Rhizoctonia solani . These compounds could lead to the development of new, more effective agricultural chemicals that protect crops from pests and diseases.
Antimicrobial Agent Development
The oxadiazole core of the compound is known for its broad spectrum of biological activities. Research has indicated that certain oxadiazole derivatives exhibit strong antibacterial effects on Xanthomonas oryzae , which is responsible for serious bacterial diseases in rice . This suggests that 4-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)piperidine could be a valuable scaffold for developing new antimicrobial agents.
Anticancer Activity
Oxadiazoles have been studied for their anticancer properties. They have been synthesized and characterized for their potential to inhibit cancer cell growth. The compound could be part of a series of oxadiazoles that are screened for in-vitro anti-cancer activities, providing a new avenue for cancer treatment research .
Acetylcholinesterase Inhibition
In the field of neurodegenerative disease research, oxadiazole derivatives have been evaluated as acetylcholinesterase inhibitors . This enzyme is a target for Alzheimer’s disease treatment, and compounds like 4-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)piperidine could contribute to the development of new therapeutic agents.
Antioxidant Potential
The oxadiazole ring is also associated with antioxidant properties. Antioxidants are crucial in combating oxidative stress in the body, which can lead to various chronic diseases. The compound’s potential as an antioxidant could be explored to develop supplements or drugs that help manage or prevent these conditions .
Anti-infective Agents
Oxadiazole derivatives have been reviewed for their role as anti-infective agents. They have shown activity against a range of infectious agents, including the protozoan Trypanosoma cruzi . This compound could be part of research efforts to create treatments for infections caused by such pathogens .
Enzyme Inhibition for Drug Resistance
With drug resistance being a significant challenge in treating diseases, oxadiazole derivatives are being explored for their ability to inhibit enzymes that contribute to multidrug resistance. This compound could be valuable in the synthesis of molecules that help overcome resistance in cancer therapy .
Herbicide Development
In agriculture, there is a continuous search for effective herbicides. Oxadiazole compounds have been linked with herbicidal properties and could be combined with other chemical groups to create potent herbicides .
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
3-cyclobutyl-5-piperidin-4-yl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-2-8(3-1)10-13-11(15-14-10)9-4-6-12-7-5-9/h8-9,12H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKSWETRZHFIDLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NOC(=N2)C3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)piperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Ethoxyspiro[3.5]nonan-1-amine hydrochloride](/img/structure/B1455731.png)
![3-Ethoxy-7-azaspiro[3.5]nonan-1-ol hydrochloride](/img/structure/B1455733.png)


![6-[(2-Chlorophenyl)sulfanyl]pyridazine-3-carboxylic acid](/img/structure/B1455736.png)




![1-[(3-chlorophenyl)methyl]-3-(furan-2-yl)-1H-pyrazol-5-amine](/img/structure/B1455749.png)


![1-[(1H-imidazol-1-yl)methyl]cyclopentan-1-ol](/img/structure/B1455753.png)